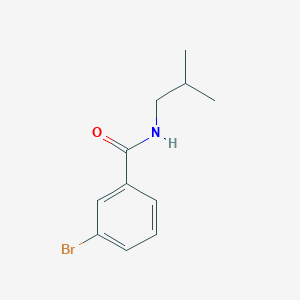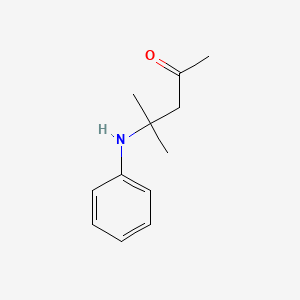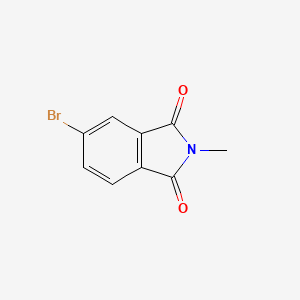
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a useful research compound. Its molecular formula is C15H12BrNO and its molecular weight is 302.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- A study demonstrated the use of (4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone derivatives in synthesizing compounds with antibacterial and antifungal properties. These compounds were evaluated for their efficacy against various bacterial and fungal strains (Reddy & Reddy, 2016).
Synthesis of Dihydroindolo[1,2-c]quinazoline Derivatives
- Another research focused on the synthesis of dihydroindolo[1,2-c]quinazoline derivatives using this compound. This process involved dehydrative cyclization and was significant for generating new chemical structures (Harano et al., 2007).
Molecular Structure Analysis
- The compound was also used in the structural analysis of various chemical compounds. For instance, the study of a tetrahydroquinoxalin derivative provided insights into molecular conformations and intermolecular interactions (Borbulevych, 2007).
Antimicrobial and Antiviral Activity
- Research on substituted benzimidazoles, which included derivatives of this compound, highlighted their potential as antimicrobial and antiviral agents. The study evaluated their effectiveness against specific viruses and fungi (Sharma et al., 2009).
Development of Novel Polyimides
- In polymer engineering, derivatives of this compound were utilized in synthesizing asymmetric soluble polyimides, demonstrating potential in memory storage technology (Gao et al., 2023).
Formation of Novel Isoindoles
- A two-step procedure using aryl(2-bromophenyl)methanones led to the formation of unique 1H-isoindoles, demonstrating the compound's role in advancing organic chemistry (Kobayashi et al., 2014).
Antioxidant Properties
- The compound's derivatives were synthesized and tested for their antioxidant properties. This research is vital for understanding the potential health benefits of these chemical compounds (Çetinkaya et al., 2012).
Crystal Structure Analysis
- The synthesis and analysis of the crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, derived from 4-bromophenol, provided insights into molecular architecture and interactions (Xin-mou, 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWKIWDJGLWQDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356107 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331240-54-1 |
Source


|
| Record name | (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

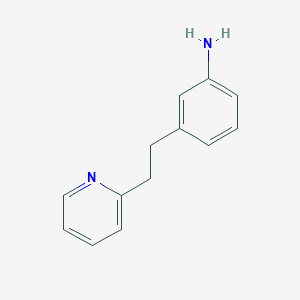
![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
![3-[(3-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1269673.png)
![2,2,2-Trifluoro-n-[(1r)-1-phenylethyl]acetamide](/img/structure/B1269676.png)
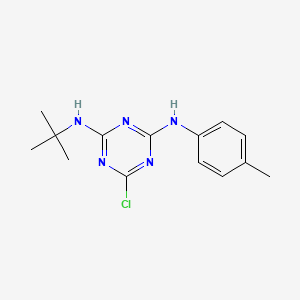
![N-[4-(cyanoacetyl)phenyl]acetamide](/img/structure/B1269679.png)



